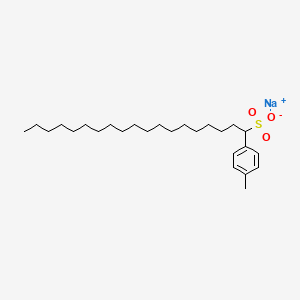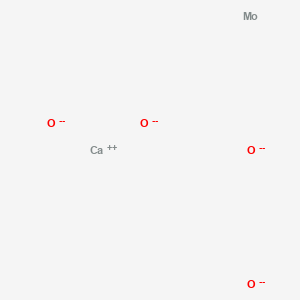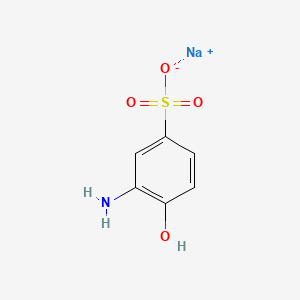
4-Methylpyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for bromination reactions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Brominated derivatives of this compound are formed.
Applications De Recherche Scientifique
4-Methylpyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.
6-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group at the 2-position.
Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
37645-36-6 |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-methylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
JBEZLFAVOCTFPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


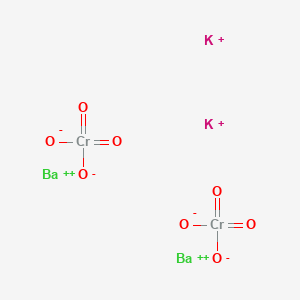
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
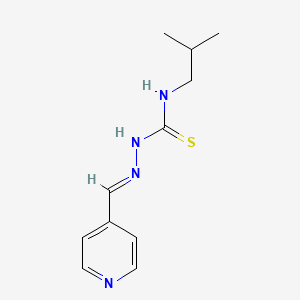
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

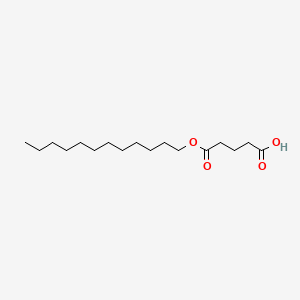
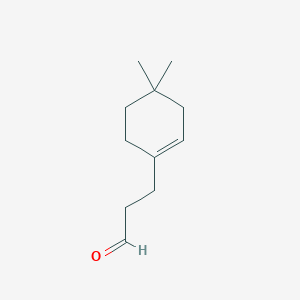
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
